![molecular formula C11H15NO3 B024558 4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI) CAS No. 104834-93-7](/img/structure/B24558.png)
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicine and chemistry. This compound is also known as DMID and has a molecular formula of C12H15NO2.
Mecanismo De Acción
DMID's mechanism of action involves the inhibition of the activation of NF-κB. NF-κB is a transcription factor that is involved in the regulation of immune responses and cell survival. DMID inhibits the activation of NF-κB by preventing the translocation of the protein complex from the cytoplasm to the nucleus.
Biochemical and Physiological Effects:
DMID has been shown to have anti-inflammatory and anti-cancer effects. DMID inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DMID also induces apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMID has several advantages for lab experiments. It is a stable compound that can be easily synthesized. DMID is also soluble in water, which makes it easy to handle in lab experiments. However, DMID has some limitations for lab experiments. It is a toxic compound that can be harmful if not handled properly. DMID also has a short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of DMID. One potential application for DMID is in the development of anti-inflammatory drugs. DMID's ability to inhibit the activation of NF-κB makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another future direction for the study of DMID is in the development of anti-cancer drugs. DMID's ability to induce apoptosis in cancer cells makes it a potential candidate for the treatment of various types of cancer. Additionally, more research is needed to study the long-term effects of DMID and its potential side effects.
Métodos De Síntesis
The synthesis of DMID involves the reaction of 4,5-dihydroxyisobenzofuran with formaldehyde and dimethylamine. This reaction results in the formation of DMID as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
DMID has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that DMID has anti-inflammatory and anti-cancer properties. DMID has been found to inhibit the activation of NF-κB, a protein complex that is involved in the regulation of immune responses and cell survival. DMID has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
104834-93-7 |
|---|---|
Nombre del producto |
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI) |
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-[(dimethylamino)methyl]-1,3-dihydro-2-benzofuran-4,5-diol |
InChI |
InChI=1S/C11H15NO3/c1-12(2)5-10-7-3-4-9(13)11(14)8(7)6-15-10/h3-4,10,13-14H,5-6H2,1-2H3 |
Clave InChI |
UIMQDIGDCIXDIY-UHFFFAOYSA-N |
SMILES |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
SMILES canónico |
CN(C)CC1C2=C(CO1)C(=C(C=C2)O)O |
Sinónimos |
4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



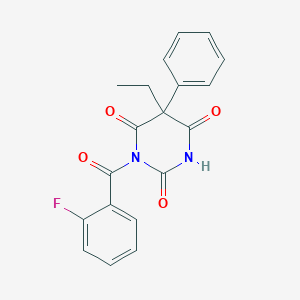
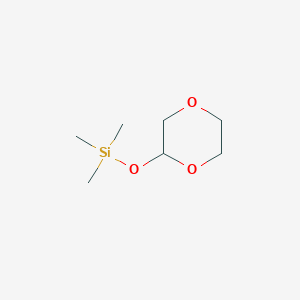
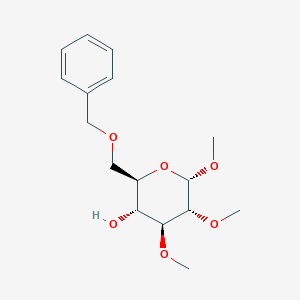

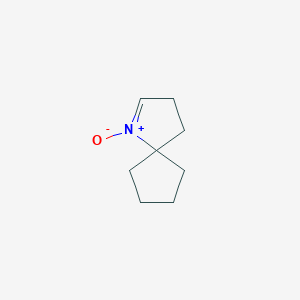

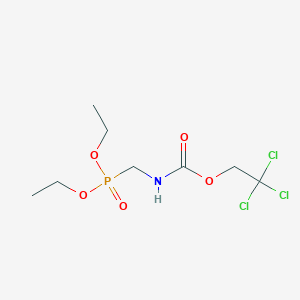
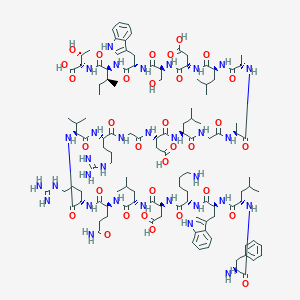
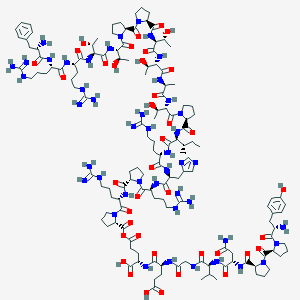
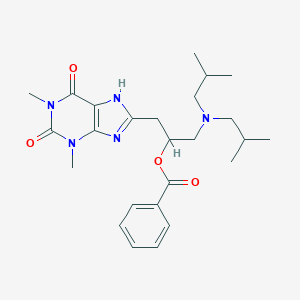
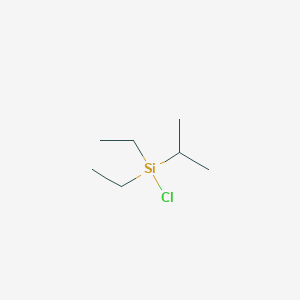
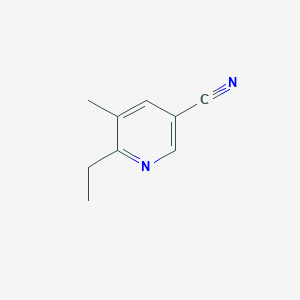
![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)